N-Acetyl-D-mannosamine-13C-1
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Overview
Description
N-Acetyl-D-mannosamine-13C-1: is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a derivative of N-Acetyl-D-mannosamine, which is an essential precursor of N-acetylneuraminic acid, a specific monomer of bacterial capsular polysialic acid . The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-mannosamine-13C-1 involves the incorporation of the carbon-13 isotope into the N-Acetyl-D-mannosamine molecule. One common method is the base-catalyzed epimerization of N-Acetyl-D-glucosamine, which results in a mixture of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine . The carbon-13 isotope can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-mannosamine-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetyl-D-mannosaminic acid, while reduction could produce N-Acetyl-D-mannosamine alcohol derivatives .
Scientific Research Applications
Chemistry: N-Acetyl-D-mannosamine-13C-1 is used as a tracer in metabolic studies to understand the biosynthesis and metabolism of sialic acids. Its stable isotope labeling allows for precise quantification and tracking in complex biological systems .
Biology: In biological research, this compound is used to study the role of sialic acids in cellular processes, including cell signaling, adhesion, and immune response. It is also used to investigate the transport and metabolism of sialic acids in bacterial systems .
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to sialic acid metabolism, such as GNE myopathy. It is being studied for its ability to increase sialylation of glycoproteins, which may have implications for treating muscle atrophy and other related conditions .
Industry: In the industrial sector, this compound is used in the production of glycoproteins and other biopharmaceuticals. Its role in enhancing the sialylation profile of recombinant proteins makes it valuable in the development of more effective and stable therapeutic proteins .
Mechanism of Action
N-Acetyl-D-mannosamine-13C-1 exerts its effects by serving as a precursor for the biosynthesis of N-acetylneuraminic acid. This process involves the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, which converts N-Acetyl-D-mannosamine to N-acetylneuraminic acid . The increased production of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins, which plays a critical role in various cellular functions and disease mechanisms .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: Another precursor in the biosynthesis of sialic acids, often used in similar metabolic studies.
N-Acetyl-D-mannosamine: The non-labeled version of the compound, used in various biochemical and medical research applications.
N-Acetylneuraminic acid: The end product of the biosynthesis pathway, involved in numerous biological processes.
Uniqueness: The uniqueness of N-Acetyl-D-mannosamine-13C-1 lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it particularly valuable in research applications where understanding the dynamics of sialic acid metabolism is crucial .
Properties
Molecular Formula |
C8H15NO6 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1+1 |
InChI Key |
MBLBDJOUHNCFQT-PWTHVSMESA-N |
Isomeric SMILES |
[13CH3]C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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